REACTION_CXSMILES
|
[Na].F[C:3]1[C:8]([F:9])=[C:7](F)[C:6]([F:11])=[CH:5][C:4]=1[N+:12]([O-:14])=[O:13].[CH3:15][O-:16].[Na+:17].[CH3:18][OH:19]>C(O)(=O)CC(CC(O)=O)(C(O)=O)O>[CH3:15][O-:16].[Na+:17].[F:9][C:8]1[C:3]([O:19][CH3:18])=[C:4]([N+:12]([O-:14])=[O:13])[CH:5]=[C:6]([F:11])[C:7]=1[O:16][CH3:15] |f:2.3,6.7,^1:0|
|
Name
|
|
Quantity
|
9.8 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C(=C1F)F)F)[N+](=O)[O-]
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
an ice-water bath is used
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
STIRRING
|
Details
|
is stirred at room temperature
|
Type
|
CUSTOM
|
Details
|
the progress of the reaction by thin layer chromatography (TLC)
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is partitioned between ether and water
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer is extracted once with ether
|
Type
|
WASH
|
Details
|
The combined organic portions are washed once with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C[O-].[Na+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=C(C=C(C1OC)F)[N+](=O)[O-])OC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.92 g | |
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Na].F[C:3]1[C:8]([F:9])=[C:7](F)[C:6]([F:11])=[CH:5][C:4]=1[N+:12]([O-:14])=[O:13].[CH3:15][O-:16].[Na+:17].[CH3:18][OH:19]>C(O)(=O)CC(CC(O)=O)(C(O)=O)O>[CH3:15][O-:16].[Na+:17].[F:9][C:8]1[C:3]([O:19][CH3:18])=[C:4]([N+:12]([O-:14])=[O:13])[CH:5]=[C:6]([F:11])[C:7]=1[O:16][CH3:15] |f:2.3,6.7,^1:0|
|
Name
|
|
Quantity
|
9.8 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C(=C1F)F)F)[N+](=O)[O-]
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
an ice-water bath is used
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
STIRRING
|
Details
|
is stirred at room temperature
|
Type
|
CUSTOM
|
Details
|
the progress of the reaction by thin layer chromatography (TLC)
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is partitioned between ether and water
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer is extracted once with ether
|
Type
|
WASH
|
Details
|
The combined organic portions are washed once with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
Sodium methoxide
|
Type
|
product
|
Smiles
|
C[O-].[Na+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY |
Name
|
Compound 1
|
Type
|
product
|
Smiles
|
FC=1C(=C(C=C(C1OC)F)[N+](=O)[O-])OC
|
Name
|
pale yellow solid
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.92 g | |
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |